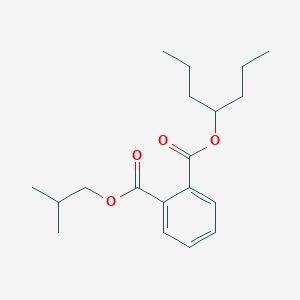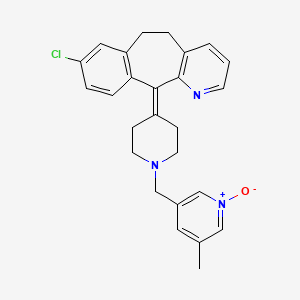
Rupatadine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rupatadine N-oxide is a derivative of rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The N-oxide form of rupatadine is of interest due to its potential enhanced pharmacological properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rupatadine N-oxide can be synthesized through the oxidation of rupatadine. One common method involves using titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This process is efficient, safer, and greener compared to traditional batch reactors .
Industrial Production Methods: The industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Rupatadine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of rupatadine to its N-oxide form.
Reduction: Potential reduction back to rupatadine under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring or piperidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of titanium silicalite (TS-1) as a catalyst.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Rupatadine.
Substitution: Derivatives with modified functional groups on the pyridine or piperidine rings.
Wissenschaftliche Forschungsanwendungen
Rupatadine N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxides.
Biology: Investigated for its potential effects on cellular processes and interactions with biological targets.
Medicine: Explored for its enhanced antihistaminic and anti-inflammatory properties compared to rupatadine.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Rupatadine N-oxide exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. This dual antagonistic activity reduces allergic symptoms such as nasal blockage, rhinorrhea, itching, and swelling. The N-oxide form may offer improved binding affinity and stability, enhancing its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonistic activity.
Desloratadine: A metabolite of loratadine with enhanced potency.
Cetirizine: A widely used antihistamine with similar therapeutic applications.
Fexofenadine: Known for its non-sedative properties and effectiveness in treating allergic conditions.
Uniqueness of Rupatadine N-oxide: this compound stands out due to its dual antagonistic activity against histamine H1 receptors and platelet-activating factor receptors. This unique combination provides a broader spectrum of anti-allergic effects, potentially making it more effective in treating complex allergic conditions .
Eigenschaften
Molekularformel |
C26H26ClN3O |
|---|---|
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
13-chloro-2-[1-[(5-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C26H26ClN3O/c1-18-13-19(17-30(31)15-18)16-29-11-8-20(9-12-29)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-28-26(21)25/h2-3,6-7,10,13-15,17H,4-5,8-9,11-12,16H2,1H3 |
InChI-Schlüssel |
KQTDHNFACRZETD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C[N+](=C1)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
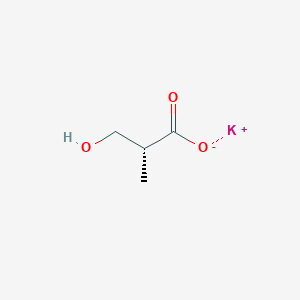
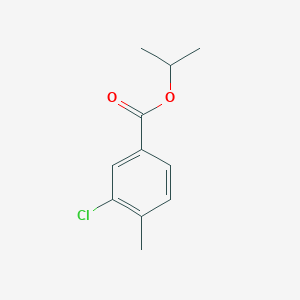
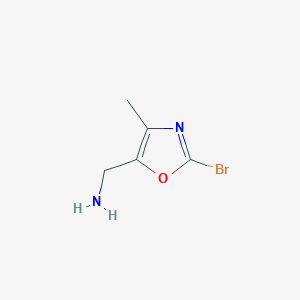
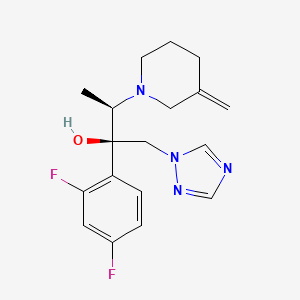
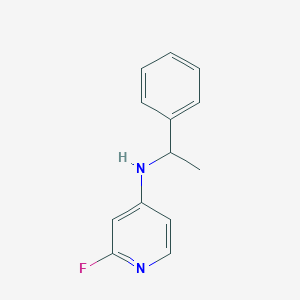


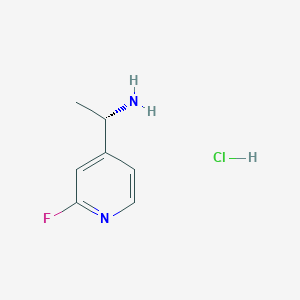
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)

